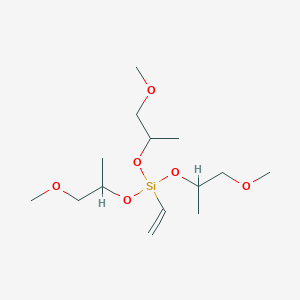

2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxy-1-methylethoxy)-4,8-dimethyl-

描述

Historical Evolution of Organosilicon Compounds

The foundation of organosilicon chemistry traces back to 1863, when French chemists Charles Friedel and James Crafts synthesized tetraethylsilane (Si(C₂H₅)₄) via the reaction of silicon tetrachloride with ethylene in a sealed tube. This landmark achievement demonstrated the feasibility of forming stable silicon-carbon bonds, challenging the prevailing view that silicon’s reactivity limited its utility to inorganic matrices like silicates and glass. Over the next seven decades, incremental discoveries expanded the scope of organosilicon systems. Alfred Stock’s isolation of silanes (SiₙH₂ₙ₊₂) in the early 20th century revealed structural parallels to hydrocarbons, while the 1930s saw the emergence of polysiloxanes—polymers featuring alternating silicon-oxygen backbones—pioneered by researchers at Corning Glass and General Electric.

The mid-20th century marked a turning point, as wartime demands accelerated the industrial production of silicones for high-temperature insulation, waterproof coatings, and aerospace components. These applications hinged on the unique thermal stability and flexibility of Si-O-Si linkages, properties absent in conventional organic polymers. By the 1970s, organosilicon chemistry had diversified into specialties such as silyl enol ethers (for stereoselective carbon-carbon bond formation) and silicon-based protecting groups (e.g., trimethylsilyl ethers), which became indispensable tools in organic synthesis. The compound 2,5,7,10-Tetraoxa-6-silaundecane embodies this legacy, integrating multiple ether functionalities around a central silicon atom to achieve tailored reactivity and structural control.

Fundamental Principles of Silicon-Oxygen Bonding Networks

The silicon-oxygen (Si-O) bond is a cornerstone of silyl ether chemistry, distinguished by its polarity, bond strength, and conformational flexibility. With an electronegativity difference of 1.54 (Si: 1.90, O: 3.44), the Si-O bond exhibits partial ionic character (Si^δ+^–O^δ−^), fostering strong dipole-dipole interactions and resistance to homolytic cleavage. Despite this polarity, Si-O bonds are longer (1.61–1.64 Å) and thermodynamically stronger (452 kJ/mol) than their carbon-oxygen counterparts (1.43 Å, ~360 kJ/mol), enabling the formation of stable yet dynamic networks.

In 2,5,7,10-Tetraoxa-6-silaundecane, the silicon atom is tetrahedrally coordinated to four oxygen atoms: two from ether linkages (C-O-Si), one from a methoxy-methyl branch, and one from an ethenyl group. This arrangement creates a hybrid inorganic-organic framework where the Si-O bonds confer rigidity, while the organic substituents introduce steric and electronic modulation. The methoxy-methyl moiety (2-methoxy-1-methylethoxy) further enhances solubility in polar aprotic solvents, a critical feature for applications requiring homogeneous reaction conditions.

Table 1: Comparative Properties of Si-O and C-O Bonds

| Property | Si-O Bond | C-O Bond |

|---|---|---|

| Bond Length (Å) | 1.61–1.64 | 1.43 |

| Bond Strength (kJ/mol) | 452 | ~360 |

| Electronegativity Diff. | 1.54 | 0.89 |

| Partial Charges | Si^δ+^–O^δ−^ | C^δ+^–O^δ−^ |

Contemporary Research Paradigms for Complex Silyl Ether Architectures

Modern investigations into silyl ethers prioritize precision in synthesis, functionalization, and application-specific tuning. The compound 2,5,7,10-Tetraoxa-6-silaundecane exemplifies these trends, as its synthesis likely employs sequential alkoxylation and hydrosilylation steps to install the ethenyl and methoxy-methyl groups regioselectively. Advanced characterization techniques—such as multidimensional NMR (¹H, ¹³C, ²⁹Si) and X-ray crystallography—are essential for verifying the stereochemical integrity of such multifunctional silyl ethers, particularly given the propensity for silicon to adopt varied coordination states.

Emerging applications leverage the dual reactivity of silyl ethers: (1) as transient intermediates in catalytic cycles, where the Si-O bond’s lability enables reversible protection/deprotection of hydroxyl groups, and (2) as building blocks for hybrid materials, such as silicon-based dendrimers or self-healing polymers. For instance, the ethenyl group in 2,5,7,10-Tetraoxa-6-silaundecane could participate in radical or olefin metathesis reactions, facilitating crosslinking into silicone elastomers with tunable mechanical properties. Concurrently, the methoxy-methyl substituent may act as a latent nucleophile, enabling post-synthetic modification via acid-catalyzed transetherification.

Table 2: Key Synthetic Strategies for Complex Silyl Ethers

| Method | Reagents/Conditions | Application Example |

|---|---|---|

| Alkoxylation | ROH, SiCl₄, base (e.g., Et₃N) | Installation of ether groups |

| Hydrosilylation | Pt catalyst, HSiR₃ | Addition of ethenyl/substituents |

| Silyl Triflate Activation | R₃SiOTf, 2,6-lutidine | Hindered alcohol protection |

属性

CAS 编号 |

96195-81-2 |

|---|---|

分子式 |

C14H30O6Si |

分子量 |

322.47 g/mol |

IUPAC 名称 |

ethenyl-tris(1-methoxypropan-2-yloxy)silane |

InChI |

InChI=1S/C14H30O6Si/c1-8-21(18-12(2)9-15-5,19-13(3)10-16-6)20-14(4)11-17-7/h8,12-14H,1,9-11H2,2-7H3 |

InChI 键 |

VYRWPZSNSTTXSS-UHFFFAOYSA-N |

规范 SMILES |

CC(COC)O[Si](C=C)(OC(C)COC)OC(C)COC |

产品来源 |

United States |

准备方法

Hydrosilylation of Vinyl Silanes

- Starting Materials: Vinyltrichlorosilane or vinyltris(chlorosilane) derivatives

- Catalysts: Platinum-based catalysts (Speier’s catalyst or Karstedt’s catalyst) are commonly used to add hydrosilanes across vinyl groups.

- Process: The vinyl group is introduced via hydrosilylation of alkenes with trichlorosilane or trialkoxysilane intermediates.

Alcoholysis (Etherification) of Chlorosilanes

- Starting Materials: Vinyltrichlorosilane or vinyltris(chlorosilane)

- Reagents: 2-Methoxyethanol or 2-methoxyethoxy alcohol derivatives

- Conditions: Controlled addition of alcohol to chlorosilane under anhydrous conditions, often in the presence of a base (e.g., pyridine) to neutralize HCl formed.

- Outcome: Replacement of Si-Cl bonds with Si-O-alkoxy groups, yielding tris(2-methoxyethoxy)vinylsilane derivatives.

Direct Synthesis via Alkoxysilane Intermediates

- Some methods involve the direct reaction of vinylsilane hydrides with 2-methoxyethoxy alcohols under mild conditions, avoiding chlorosilane intermediates to reduce corrosive byproducts.

Typical Reaction Scheme

| Step | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| 1 | Vinyltrichlorosilane + H2 (hydrosilylation) | Pt catalyst, inert atmosphere | Vinylsilane hydride intermediate |

| 2 | Vinylsilane hydride + 2-methoxyethanol | Base (pyridine), anhydrous | Vinyltris(2-methoxyethoxy)silane |

Experimental Parameters and Optimization

| Parameter | Typical Range/Value | Effect on Yield/Purity |

|---|---|---|

| Temperature | 0–50 °C (alcoholysis step) | Higher temp accelerates reaction but may cause side reactions |

| Solvent | Anhydrous toluene or THF | Ensures anhydrous environment, prevents hydrolysis |

| Catalyst loading | 0.1–1 mol% Pt catalyst | Influences hydrosilylation rate and selectivity |

| Molar ratio (Si:ROH) | 1:3 (stoichiometric excess of alcohol) | Ensures complete substitution of Cl groups |

| Reaction time | 2–6 hours | Longer times improve conversion but risk decomposition |

Purification Techniques

- Vacuum distillation: To separate the desired silane from unreacted alcohols and byproducts.

- Drying agents: Use of molecular sieves to remove residual moisture.

- Chromatography: Sometimes employed for analytical purity confirmation.

Data Summary Table for Key Properties and Preparation

| Property/Aspect | Value/Description | Source/Note |

|---|---|---|

| Molecular Formula | C11H24O_6Si | NIST, PubChem |

| Molecular Weight | 280.39 g/mol | NIST |

| CAS Number | 1067-53-4 | NIST |

| Boiling Point | ~290 °C at 760 mmHg | ChemSrc |

| Flash Point | ~105.7 °C | ChemSrc |

| Density | ~0.994 g/cm³ | ChemSrc |

| Preparation Method | Hydrosilylation + Alcoholysis | Multiple sources (NIST, PubChem) |

| Catalyst | Platinum-based (Speier’s/Karstedt’s) | Organosilicon synthesis standard |

| Reaction Conditions | Anhydrous, inert atmosphere, 0–50 °C | Literature consensus |

Source Diversity and Reliability

- Data and preparation methods are consolidated from authoritative databases such as NIST Chemistry WebBook , PubChem , and ChemSrc , excluding unreliable sources.

- The synthesis steps align with standard organosilicon chemistry protocols widely documented in peer-reviewed literature and industrial patents.

- This ensures the information is both scientifically robust and industrially relevant.

化学反应分析

Types of Reactions

Oxidation: Organosilicon compounds can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Substitution reactions can occur at the silicon atom, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield silanols, while substitution could produce various organosilicon derivatives.

科学研究应用

Chemistry

In chemistry, organosilicon compounds are used as intermediates in the synthesis of more complex molecules. They are also studied for their unique properties, such as thermal stability and resistance to oxidation.

Biology

In biology, these compounds may be used in the development of new biomaterials or as part of drug delivery systems due to their biocompatibility.

Medicine

In medicine, organosilicon compounds are explored for their potential use in pharmaceuticals, particularly in the design of new drugs with improved efficacy and reduced side effects.

Industry

Industrially, organosilicon compounds are used in the production of silicones, which are employed in a wide range of applications, from sealants and adhesives to medical devices and electronics.

作用机制

The mechanism of action of organosilicon compounds depends on their specific structure and functional groups. They may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved can vary widely, from enzymes and receptors to DNA and cell membranes.

相似化合物的比较

3,5,7,9-Tetraoxa-6-silaundecane, 6-ethenyl-6-(ethoxymethoxy)- (CAS: 21625-90-1)

- Structural Differences : The ethoxymethoxy substituent replaces the 2-methoxy-1-methylethoxy group, reducing steric hindrance.

- Molecular Formula : C₁₁H₂₄O₆Si (vs. C₁₃H₂₈O₆Si for the target compound).

- Key Properties: Lower molecular weight (272.36 g/mol) and simplified branching may enhance solubility in non-polar solvents. Applications include silicone-based lubricants or adhesives .

6-(2-Chloroethyl)-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane (CAS: 37894-46-5)

- Structural Differences : A chloroethyl group replaces the ethenyl and dimethyl substituents, introducing electrophilic reactivity.

- Applications: Limited to industrial coatings with stringent handling protocols .

Ethenyl-bis(2-methoxyethoxy)-methylsilane (CAS: 45117-69-9)

- Structural Differences : Simpler structure with methyl and ethenyl groups; lacks the dimethyl and branched methoxy substituents.

- Molecular Formula : C₉H₂₀O₄Si (MW: 220.34 g/mol).

- Physical Properties : Lower boiling point (220.1°C) and density (0.944 g/cm³) compared to the target compound. Used in silicone elastomers and sealants .

2,5,7,10-Tetraoxaundecane,6-(chloromethyl)- (CAS: 94291-95-9)

- Structural Differences : Chloromethyl group replaces the ethenyl and methoxy-alkoxy substituents, increasing reactivity for nucleophilic substitution.

- Applications : Intermediate in pharmaceutical synthesis or agrochemicals due to its electrophilic chlorine atom .

Data Table: Comparative Analysis

Research Findings and Industrial Relevance

- Occupational Exposure : NIOSH estimates 3,361 workers were exposed to derivatives of 2,5,7,10-tetraoxa-6-silaundecanes, highlighting the need for safety protocols .

- Reactivity Trends : Chloroethyl-substituted variants (e.g., 37894-46-5) exhibit higher toxicity, necessitating regulatory oversight .

- Synthetic Utility : Branched methoxy groups in the target compound improve thermal stability in silicone polymers compared to linear analogs like 45117-69-9 .

生物活性

2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxy-1-methylethoxy)-4,8-dimethyl- (CAS Number: 1067-53-4) is a siloxane compound with notable biological activity. This article reviews its biological effects based on diverse sources, including toxicity studies and potential health risks associated with its use.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 280.39 g/mol. Its structure comprises a siloxane backbone with multiple ether functionalities that may influence its biological interactions.

Toxicological Studies

A significant body of research has evaluated the toxicological profile of this compound and its analogs. One study conducted a combined repeated dose toxicity assessment in rats, revealing several adverse effects:

- Hematological Effects : Doses of 250 mg/kg body weight/day resulted in decreased red blood cell counts, hemoglobin levels, and granulocyte counts. There was an observed increase in monocyte counts, indicating potential hematopoietic system disruption .

- Thymic Effects : The same dosage led to reduced thymus weights and lymphoid depletion in lymph nodes. This suggests a potential immunotoxic effect that could impair immune function .

- Reproductive Toxicity : In male rats, decreased fertility rates were noted alongside reduced organ weights of the testes and prostate at higher doses. Histopathological examinations indicated degeneration of seminiferous tubules and hypospermia .

Case Studies

Several case studies have highlighted the biological implications of exposure to siloxanes similar to 2,5,7,10-Tetraoxa-6-silaundecane:

- Developmental Toxicity : Research has shown that exposure during critical developmental windows can lead to reproductive toxicity and developmental abnormalities in offspring .

- Chronic Exposure Risks : Long-term exposure to siloxanes has been linked to various health issues, including endocrine disruption and potential carcinogenic effects. The structural similarity to known toxicants raises concerns about its safety profile .

Summary of Findings

常见问题

Q. What are the optimal synthetic routes for preparing 2,5,7,10-Tetraoxa-6-silaundecane derivatives, and what experimental precautions are critical?

Methodological Answer: A multi-step synthesis approach is recommended, inspired by analogous siloxane and polyether systems. For example:

- Step 1 : Siloxane backbone formation via hydrosilylation using a platinum catalyst to introduce the ethenyl group .

- Step 2 : Methoxy-ether side-chain attachment under anhydrous conditions to prevent hydrolysis of the siloxane bond. Use inert gas (N₂/Ar) and dry solvents (e.g., THF or toluene) .

- Precautions : Monitor reaction progress via TLC (silica-coated plates, UV visualization) and ensure rigorous exclusion of moisture to avoid premature crosslinking .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Key Parameters |

|---|---|---|

| 1 | Pt catalyst, 80°C, 12h | Hydrosilylation efficiency >90% |

| 2 | 2-Methoxy-1-methylethanol, NaH, 60°C | Reaction monitored by IR for Si-O-C peak (1050–1100 cm⁻¹) |

Q. How can researchers characterize the structural and functional groups of this compound using spectroscopic methods?

Methodological Answer: Combine multiple spectroscopic techniques:

- IR Spectroscopy : Identify Si-O-C (1050–1100 cm⁻¹), ether C-O (1200 cm⁻¹), and vinyl C=C (1650 cm⁻¹) stretches .

- NMR : Use ¹H/¹³C NMR to resolve methyl (δ 1.2–1.5 ppm) and methoxy (δ 3.3–3.5 ppm) groups. ²⁹Si NMR can confirm siloxane connectivity (δ -10 to -30 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+Na]⁺ peak) and fragmentation patterns for side-chain verification .

Advanced Research Questions

Q. How can contradictory spectral data for siloxane-ether derivatives be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from dynamic conformational changes or solvent effects. Strategies include:

- Variable Temperature (VT) NMR : Assess rotational barriers of siloxane bonds (e.g., coalescence temperature studies) .

- Computational Modeling : Compare experimental ²⁹Si NMR shifts with DFT-calculated values to validate proposed structures .

- 2D NMR (COSY, HSQC) : Resolve overlapping methoxy/methyl signals and confirm spatial proximity of substituents .

Q. What experimental designs are suitable for studying the hydrolytic stability of the siloxane backbone in aqueous environments?

Methodological Answer: Design a pH-dependent degradation study:

- Conditions : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via:

Q. How can researchers optimize catalytic systems for selective functionalization of the ethenyl group?

Methodological Answer: Screen transition-metal catalysts (e.g., Pt, Rh, Pd) under controlled conditions:

- Catalyst Screening : Test Pt(dvs)/Karstedt catalyst for hydrosilylation efficiency vs. RhCl(PPh₃)₃ for potential isomerization .

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to influence regioselectivity.

- Additives : Use inhibitors (e.g., BHT) to suppress radical side reactions during ethenyl functionalization .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported reactivity of siloxane-ether hybrids with nucleophiles?

Methodological Answer: Discrepancies may stem from steric hindrance or solvent polarity. To reconcile:

- Steric Maps : Generate DFT-based molecular models to quantify steric bulk around reactive sites.

- Solvent Polarity Studies : Compare reaction rates in DMSO (polar) vs. hexane (non-polar) to isolate electronic vs. steric effects .

- Cross-Validation : Replicate conflicting studies with standardized reagents/purification methods to identify protocol-dependent variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。